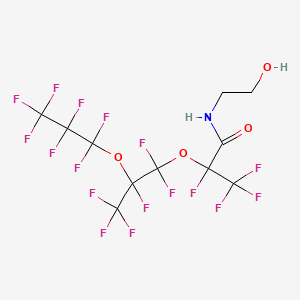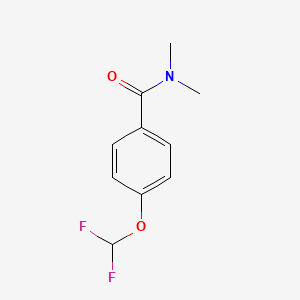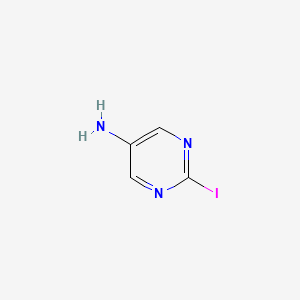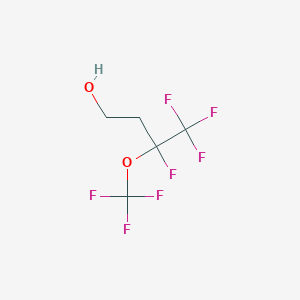
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene, commonly known as Fluoromethyl-4-propylcyclohexane (FMPC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a derivative of cyclohexane and benzene, and its unique chemical structure makes it an interesting compound for research.
Scientific Research Applications
Liquid Crystal Technology
Fluorinated Phenyl Bicyclohexane Liquid Crystals Mixtures
An experimental investigation focused on the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures, including dielectric properties and splay elastic constants. These findings are crucial for understanding the behavior of liquid crystal displays under different temperature and voltage conditions, indicating that the fluorination and mixing proportions of these compounds significantly influence their dielectric constants and elastic properties (Heng Ma et al., 2013).
Organic Synthesis and Catalysis
Trans-Difluoro Complexes of Palladium(II)
The study on trans-difluoro complexes of palladium(II) provides insights into the thermal decomposition behaviors and the formation of novel difluorides. These findings are relevant for understanding the mechanistic aspects of palladium-catalyzed reactions, which are pivotal in organic synthesis and the development of new catalytic processes (V. Grushin & W. Marshall, 2009).
Environmental and Material Science
Metabolic Profiling of Fluorinated Liquid-Crystal Monomer
This study examines the metabolic pathways and potential toxicity of a typical fluorinated liquid-crystal monomer (LCM), shedding light on environmental and human health implications. It highlights the importance of understanding the biotransformation and ecological impact of such compounds (Xinyi Wang et al., 2022).
Fluorinated Compounds in Chemical Research
Synthesis of Terminal Difluoroethyleneoxy Group Liquid Crystal
A detailed method for synthesizing liquid crystals with a terminal difluoroethyleneoxy group showcases the versatility of fluorinated compounds in designing materials with specific physical properties, such as liquid crystals with improved performance (Zheng Guo-jun, 2010).
Coordination Networks with Fluorinated Backbones
Research into the coordination networks involving fluorinated ligands demonstrates the potential of these compounds in constructing novel materials with unique structural and functional properties, relevant for applications in catalysis, molecular recognition, and material science (Ye Gao et al., 2006).
properties
IUPAC Name |
2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCUINHLSGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)
![5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine](/img/structure/B6591316.png)
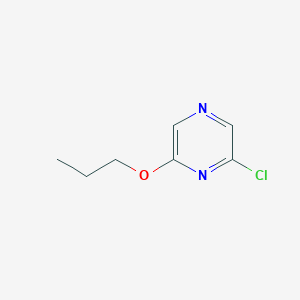
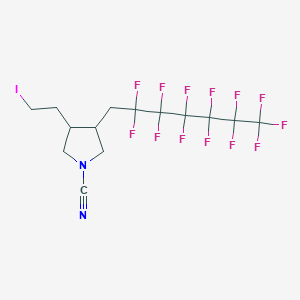
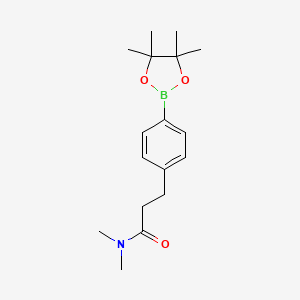
![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)
![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
